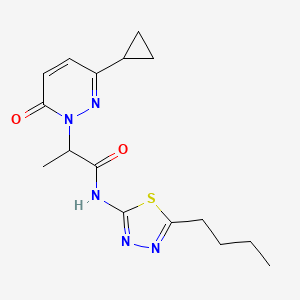
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Characteristics
- Chemical Name : this compound
- Molecular Formula : C17H22N4O3S2
- Molecular Weight : 394.5 g/mol
Structural Features
The compound features a thiadiazole ring and a pyridazine moiety, which are known for their roles in biological activity. The presence of the cyclopropyl group and the butyl substituent may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | B. subtilis | 3.125 μg/mL |
| S. pneumoniae | 1.56 μg/mL | |
| 6h | S. aureus | 0.78 μg/mL |
| S. epidermidis | 0.78 μg/mL | |
| 6i | C. difficile | 1.56 μg/mL |
These findings suggest that the thiadiazole component contributes to the overall bioactivity of the compound through its ability to interact with microbial enzymes or cell structures .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. For example, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines:
- U937 Cells : Significant antiproliferative activity was noted with IC50 values around 16.23 μM.
- THP-1 Cells : Lower cytotoxicity compared to standard chemotherapeutics like etoposide.
This suggests that while these compounds can inhibit cancer cell growth, they may offer a more favorable safety profile compared to traditional chemotherapeutics .
The biological activity of thiadiazole derivatives is often attributed to their ability to act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and survival. The SAR studies indicate that modifications on the thiadiazole ring significantly affect bioactivity:
- Substituents at Position 5 : Altering these groups can enhance or diminish antimicrobial activity.
- Linker Groups : The presence of thiourea bridges can serve dual roles as linkers and pharmacophores, enhancing target specificity.
Study on Antimicrobial Efficacy
In a study published in PMC, various substituted thiadiazoles were tested against common bacterial pathogens. The results highlighted that certain modifications led to improved efficacy against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that the structural diversity within the thiadiazole framework plays a crucial role in determining antimicrobial potency .
Anticancer Screening
Another investigation focused on evaluating the anticancer properties of several thiadiazole derivatives against human cancer cell lines. The findings revealed that compounds with specific functional groups exhibited enhanced cytotoxicity against leukemia and breast cancer cells, suggesting potential pathways for therapeutic development .
Propiedades
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-4-5-13-18-19-16(24-13)17-15(23)10(2)21-14(22)9-8-12(20-21)11-6-7-11/h8-11H,3-7H2,1-2H3,(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUJCEQAMFPKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













